Cas no 391867-59-7 (ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

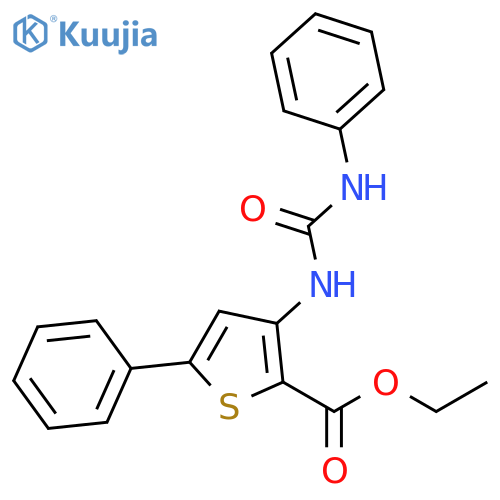

391867-59-7 structure

商品名:ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate

ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate

- ethyl 5-phenyl-3-(3-phenylureido)thiophene-2-carboxylate

- 2-Thiophenecarboxylic acid, 5-phenyl-3-[[(phenylamino)carbonyl]amino]-, ethyl ester

- ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate

- 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylic acid ethyl ester

- CHEMBL1338064

- SMR000235999

- 391867-59-7

- HMS2574N09

- AKOS024578109

- ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate

- 3-[[anilino(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid ethyl ester

- MLS000722321

- BDBM45167

- cid_4054874

- F0463-0234

-

- インチ: 1S/C20H18N2O3S/c1-2-25-19(23)18-16(13-17(26-18)14-9-5-3-6-10-14)22-20(24)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,24)

- InChIKey: VPSVJLJRICXYCN-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)SC(C2=CC=CC=C2)=CC=1NC(NC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 366.10381361g/mol

- どういたいしつりょう: 366.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 476

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 95.7Ų

じっけんとくせい

- 密度みつど: 1.313±0.06 g/cm3(Predicted)

- ふってん: 472.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.54±0.70(Predicted)

ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0463-0234-2μmol |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-40mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-5μmol |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-10μmol |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-15mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-25mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-75mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-2mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0463-0234-50mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| A2B Chem LLC | BA80109-25mg |

ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate |

391867-59-7 | 25mg |

$360.00 | 2024-04-20 |

ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

391867-59-7 (ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate) 関連製品

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量